Sachaliside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Sachaliside is a bioactive compound found in the roots of Rhodiola rosea, a medicinal plant traditionally used in Eastern Europe and Asia to combat fatigue and improve physical performance []. While Rhodiola rosea boasts a variety of potentially beneficial compounds, sachaliside has garnered some scientific interest for its possible applications. Here's a closer look at the current state of research on sachaliside:

Potential Anti-Fatigue Effects

Some researchers hypothesize that sachaliside might contribute to Rhodiola rosea's reported anti-fatigue properties. Studies suggest sachaliside may activate AMPK (adenosine monophosphate-activated protein kinase), an enzyme involved in energy metabolism []. AMPK activation can promote cellular energy production, potentially explaining the fatigue-reducing effects observed in some Rhodiola users. However, more research is needed to confirm sachaliside's specific role in this process.

Adaptogenic Properties

Adaptogens are natural compounds believed to help the body adapt to stress. Rhodiola rosea is often classified as an adaptogen, and some researchers theorize that sachaliside might play a part in this effect. Studies have shown sachaliside can influence the hypothalamic-pituitary-adrenal (HPA) axis, a key stress response system []. However, further investigation is necessary to fully understand how sachaliside interacts with the HPA axis and its potential adaptogenic effects.

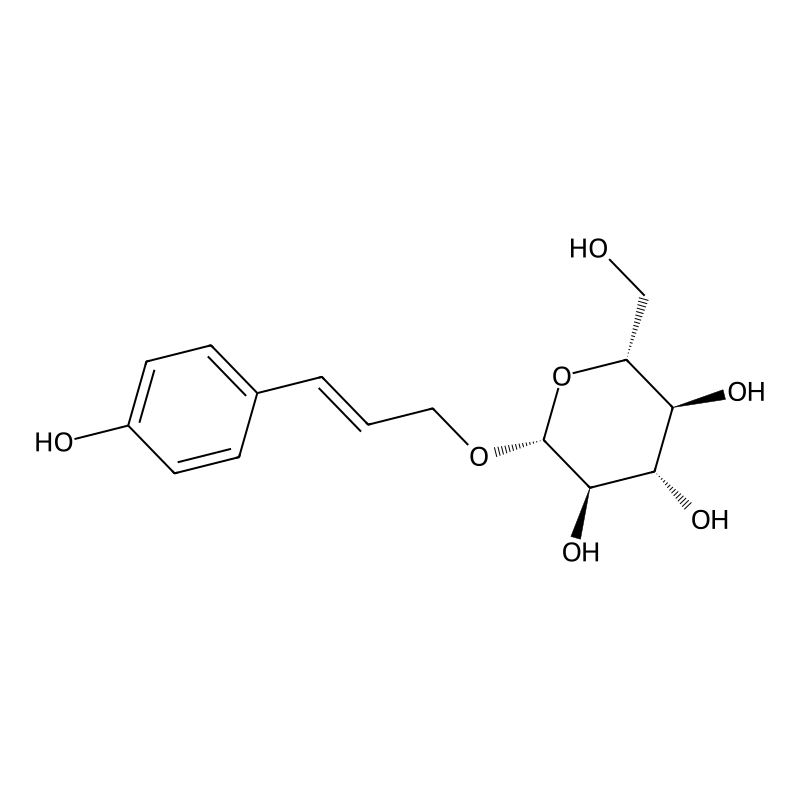

Sachaliside is a natural compound classified as a phenylpropanoid glycoside. It is primarily derived from the plant species Salix sachalinensis, commonly known as Sakhalin willow. This compound has garnered attention due to its unique structural characteristics and potential biological activities, making it a subject of interest in both phytochemistry and pharmacology. Sachaliside is recognized for its role as a taxonomic marker for the aforementioned species, highlighting its significance in botanical studies and plant classification .

The mechanism of action of Sachaliside is not fully elucidated. However, its presence in Rhodiola rosea, known for its adaptogenic properties, suggests a potential role in stress response pathways. Some studies propose that Sachaliside, along with other Rhodiola rosea components, might influence the hypothalamic-pituitary-adrenal (HPA) axis, a key regulatory system involved in stress response []. More research is needed to confirm these hypotheses and understand the specific molecular mechanisms.

Sachaliside exhibits a range of biological activities that contribute to its pharmacological profile. Research indicates that it possesses antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Additionally, Sachaliside has shown potential anti-inflammatory effects, making it relevant in therapeutic applications aimed at inflammatory conditions . Its role in angiogenesis modulation has also been noted, suggesting possible applications in cancer therapy and wound healing .

The synthesis of Sachaliside can be achieved through several methods:

- Enzymatic Synthesis: Utilizing enzymes such as rutinosidase from Aspergillus niger to catalyze the formation from rutin.

- Chemical Synthesis: Employing standard organic synthesis techniques to create phenylpropanoid glycosides.

- Extraction from Natural Sources: Isolating Sachaliside from Salix sachalinensis through solvent extraction and purification techniques.

These methods highlight both natural and synthetic pathways for obtaining Sachaliside, making it accessible for research and application purposes .

Sachaliside has several applications across various fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it may be used in developing therapeutic agents for chronic diseases.

- Cosmetics: Its skin-protective properties make it a candidate for inclusion in skincare formulations.

- Botanical Research: As a taxonomic marker, it aids in the classification and study of related plant species.

The versatility of Sachaliside underscores its potential utility in multiple domains .

Interaction studies involving Sachaliside have focused on its effects on cellular mechanisms. It has been observed to influence angiogenesis, potentially through modulation of signaling pathways involved in vascular growth. Additionally, studies suggest that Sachaliside interacts with various biological targets, enhancing its therapeutic potential against certain diseases such as cancer . Further research is needed to elucidate the specific molecular interactions and mechanisms underlying these effects.

Sachaliside shares structural similarities with other phenylpropanoid glycosides. Below is a comparison with similar compounds:

| Compound Name | Source Plant | Unique Features |

|---|---|---|

| Physalin A | Physalis alkekengi | Noted for anti-tumor activity |

| Agnuside | Mentha spicata | Exhibits proangiogenic properties |

| Rutin | Ruta graveolens | Known for its antioxidant effects |

| Salicin | Salix alba | Precursor to salicylic acid with analgesic effects |

Uniqueness of Sachaliside

Sachaliside's uniqueness lies in its specific structural configuration and its role as a taxonomic marker for Salix sachalinensis. While other compounds may share similar biological activities or structural features, Sachaliside's distinct origin and specific interactions set it apart within the phenylpropanoid glycosides category .

Taxonomic Distribution in Plant Kingdom

Occurrence in Camellia Species

Sachaliside demonstrates significant presence within the Theaceae family, particularly in Camellia sinensis and Camellia reticulata [1] [2] [3]. The compound has been consistently identified in tea plants, where it contributes to the complex phytochemical profile that defines these economically important species [1]. Research indicates that Camellia species containing sachaliside are primarily distributed across eastern and southern Asia, encompassing regions such as Guangxi, Hunan, Sichuan, Guangdong, Fujian, Guizhou, and Jiangxi provinces in China [4] [5].

The subgenus Camellia exhibits a concentrated distribution pattern in southern China, with species richness hotspots located in the Nanling Mountains and eastern Guangxi Zhuang Autonomous Region [5]. These areas represent critical biodiversity centers where sachaliside-containing species have evolved under specific climatic and ecological conditions [5]. The distribution dynamics of Camellia species are significantly influenced by precipitation patterns during the coldest quarter and temperature seasonality, factors that directly affect secondary metabolite production including sachaliside [5].

Presence in Rhodiola Species

Rhodiola rosea represents the primary source of sachaliside within the Crassulaceae family [6] [7] [8]. This species demonstrates a circumpolar distribution pattern, naturally occurring in subarctic and alpine regions across multiple continents [9] [10]. The compound has been isolated from Rhodiola rosea populations in diverse geographic locations, including the Russian Federation, Scandinavia, Greenland, Iceland, and eastern Canada [9] [10] [11].

Canadian populations of Rhodiola rosea, particularly those in the Nunavik region of Quebec, have been confirmed to contain sachaliside along with other bioactive phenylpropanoid glycosides [10] [11]. The rhizomes of Rhodiola rosea demonstrate the highest concentrations of sachaliside and related compounds, with concentrations being 2-3 times higher in rhizomes compared to roots [10] [12]. Research on Canadian maritime provinces has revealed sachaliside concentrations comparable to those found in Finnish specimens, with some populations showing salidroside concentrations as high as 1.76% of total dry weight [9].

Distribution in Salix Species

While direct evidence for sachaliside occurrence in Salix species is limited in current literature, the Salicaceae family demonstrates extensive global distribution patterns that suggest potential for sachaliside presence [13] [14]. Salix species are widely distributed across Africa, North America, Europe, and Asia, with approximately 275 species recorded in China alone [14] [15]. The genus encompasses diverse ecological niches, from temperate to subtropical and tropical regions, with species adapted to various environmental conditions including alpine, forested, and riparian habitats [13].

The extensive distribution of Salix species across the Northern Hemisphere, with populations ranging from arctic regions to temperate zones, provides a broad geographic scope for potential sachaliside occurrence [16] [17] [15]. North American Salix species demonstrate particular diversity, with detailed distribution maps indicating presence across varied climatic and elevational gradients [16] [15].

Other Botanical Sources

Beyond the primary families mentioned, sachaliside occurrence has been documented in additional botanical sources within the broader plant kingdom [18]. The compound's presence extends to various species where it contributes to defensive mechanisms and adaptive responses to environmental stressors [3]. Research indicates that sachaliside and related phenylpropanoid glycosides serve important ecological functions in plant species across different taxonomic groups [1] [2].

Geographic and Ecological Factors Affecting Distribution

The geographic distribution of sachaliside-containing plants is fundamentally shaped by complex interactions between climatic variables and topographic features [4] [5] [19]. Temperature and precipitation patterns serve as primary determinants of species distribution, with specific thermal and moisture requirements governing the establishment and persistence of sachaliside-producing plant populations [5] [19].

Climate Change Impacts: Future climate scenarios indicate significant implications for sachaliside-containing plant distributions. Under moderate warming scenarios (SSP126), suitable habitats for Camellia species are projected to expand, with hotspots increasing by 8.86% [5]. However, under more extreme warming conditions (SSP585), distribution hotspots may experience a 2.53% reduction, highlighting the sensitivity of these plants to climatic variability [5].

Elevational Gradients: Sachaliside-containing species demonstrate distinct elevational preferences that reflect their adaptation to specific environmental conditions [4] [5]. Camellia species typically occur at elevations ranging from 200 to 2000 meters above sea level, where they encounter optimal combinations of temperature, humidity, and soil conditions [4]. Rhodiola species, conversely, are adapted to higher elevations, often exceeding 1000 meters, where they experience alpine conditions characterized by temperature extremes and intense solar radiation [9] [10].

Latitudinal Distribution Patterns: The global distribution of sachaliside sources follows distinct latitudinal patterns that reflect fundamental ecological requirements [13] [20] [21]. East Asian populations occur primarily between 20°N and 45°N latitude, corresponding to subtropical and temperate climate zones [4] [5]. Arctic and subarctic populations of Rhodiola extend to much higher latitudes, reaching above 60°N in some regions [9] [10].

Quantitative Analysis in Various Plant Parts

Tissue-Specific Accumulation Patterns: Quantitative analyses reveal significant variation in sachaliside concentrations across different plant tissues and organs [10] [12] [22]. In Rhodiola rosea, rhizomes consistently demonstrate the highest sachaliside concentrations, with levels 2-3 times greater than those found in roots [10]. This preferential accumulation in underground storage organs reflects the compound's role in plant defense and adaptation to harsh environmental conditions [10] [12].

Analytical Methodologies: High-performance liquid chromatography (HPLC) serves as the primary analytical method for sachaliside quantification, providing accurate and reproducible measurements across diverse plant matrices [10] [23] [24]. Reversed-phase HPLC methods have been specifically developed and validated for simultaneous determination of sachaliside and related phenolic compounds [23]. These analytical approaches enable precise characterization of compound distribution patterns and support quality control assessments [25] [24].

Concentration Variability: Research on Rhodiola rosea populations demonstrates substantial variability in sachaliside concentrations, with individual plants showing high deviation in chemical content even within the same sampling location [12]. Studies of Canadian populations revealed salidroside concentrations ranging from 280 to 1760 mg per 100g dry weight, indicating significant genetic and environmental influences on metabolite accumulation [9].

Comparative Analysis Across Species: Quantitative assessments across different sachaliside-containing species reveal species-specific accumulation patterns that reflect evolutionary adaptations and ecological strategies [10] [22]. Camellia species demonstrate variable sachaliside concentrations that correlate with geographic origin and environmental conditions [4] [5]. These variations provide insights into the adaptive significance of sachaliside production in different ecological contexts [22].

Seasonal and Environmental Variations in Accumulation

Temporal Accumulation Patterns: Seasonal studies of sachaliside and related compounds reveal distinct temporal patterns that reflect plant physiological cycles and environmental responses [12] [26] [27]. In Rhodiola rosea, the highest concentrations of salidroside, tyrosol, rosarin, rosavin, and related compounds are recorded during early shoot elongation phases [12]. This timing corresponds to periods of active growth and metabolic activity when plants allocate resources to secondary metabolite production [12].

Environmental Stress Responses: Sachaliside accumulation demonstrates sensitivity to various environmental stressors, including temperature fluctuations, moisture availability, and light intensity [26] [19] [28]. Research indicates that plants under environmental stress often exhibit increased secondary metabolite production as part of adaptive defense mechanisms [26] [29]. Temperature variations, in particular, significantly influence sachaliside biosynthesis and accumulation patterns [19] [30].

Soil and Nutrient Influences: Soil conditions exert substantial influence on sachaliside accumulation, with factors such as pH, organic matter content, and nutrient availability affecting metabolite production [9] [26] [19]. Studies of Rhodiola rosea populations demonstrate that soil conditions can significantly affect salidroside and tyrosol concentrations, even in geographically adjacent sites [9]. These findings highlight the importance of edaphic factors in determining phytochemical profiles [26].

Photoperiod and Light Quality Effects: Seasonal variations in light intensity and photoperiod duration contribute to temporal changes in sachaliside accumulation [22] [27] [28]. Research on various plant species indicates that light quality and intensity can significantly influence secondary metabolite biosynthesis [22]. These photoperiodic effects interact with temperature and moisture conditions to create complex environmental signals that regulate sachaliside production [28] [31].

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Wikipedia

Dates

2: Tolonen A, Pakonen M, Hohtola A, Jalonen J. Phenylpropanoid glycosides from Rhodiola rosea. Chem Pharm Bull (Tokyo). 2003 Apr;51(4):467-70. PubMed PMID: 12673010.

3: Han MH, Yang XW, Zhong GY, Zhang M. [Bioactive constituents inhibiting TNF-alpha production in fresh rhizome of Pinellia ternata]. Zhongguo Zhong Yao Za Zhi. 2007 Sep;32(17):1755-9. Chinese. PubMed PMID: 17992993.

4: Tolonen A, Hohtola A, Jalonen J. Comparison of electrospray ionization and atmospheric pressure chemical ionization techniques in the analysis of the main constituents from Rhodiola rosea extracts by liquid chromatography/mass spectrometry. J Mass Spectrom. 2003 Aug;38(8):845-53. PubMed PMID: 12938105.

5: Zhao CC, Shen J, Chen J, Shao JH, Li KH, Gu WY, Miao BJ. Phenolic glycoside constituents from Brassica rapa flowers and their α-glucosidase inhibitory activity. Nat Prod Res. 2018 Jun 11:1-6. doi: 10.1080/14786419.2018.1479704. [Epub ahead of print] PubMed PMID: 29888963.